Antimicrobial Activity: Biofilm Inhibition Potency Against Enterococcus faecalis
2-(Chloromethyl)-1-phenyl-1H-benzimidazole demonstrates direct antimicrobial activity against Enterococcus faecalis, as quantified by its ability to inhibit biofilm formation. This activity distinguishes it from other benzimidazole derivatives that lack the specific N-phenyl/2-chloromethyl substitution pattern. For instance, while the compound itself shows an IC50 of 2.29 µM in this assay [1], a broader SAR analysis on a library of 53 benzimidazole derivatives found that compounds derived from the related scaffold 2-(chloromethyl)-1H-benzimidazole (the N-unsubstituted analog) exhibited potent but variable antibacterial and antifungal activities, with some achieving MICs comparable to ciprofloxacin against MRSA strains [2]. This indicates that the N-phenyl substitution in the target compound is not merely an inert structural feature but a key modulator of activity and target selectivity.
| Evidence Dimension | Inhibition of E. faecalis biofilm formation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.29 µM |
| Comparator Or Baseline | N-unsubstituted analog (2-(chloromethyl)-1H-benzimidazole) derivatives showed MICs comparable to ciprofloxacin against MRSA (qualitative). |
| Quantified Difference | The target compound exhibits a specific, quantifiable anti-biofilm activity (IC50), whereas the activity of the N-unsubstituted analog class is described as broad-spectrum antibacterial. |
| Conditions | Enterococcus faecalis biofilm formation assay; 20-hour incubation; crystal violet staining [1]. Antimicrobial screening of benzimidazole library against reference bacterial and fungal strains [2]. |
Why This Matters
This specific IC50 value provides a quantitative benchmark for antimicrobial research, enabling direct comparison with other compounds targeting E. faecalis biofilms, a critical factor in drug-resistant infections.
- [1] BindingDB. BDBM50497203 (CHEMBL3115985) Activity Data. View Source
- [2] Zain, M.E.; Karodia, N.; Snelling, A.M.; Alasmary, F.A.S.; Alafeefy, A.M.; Awaad, A.S. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules 2015, 20, 15206-15223. View Source
